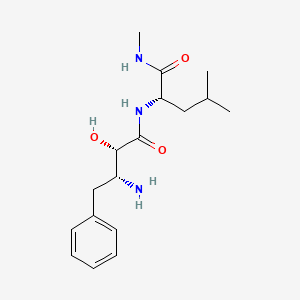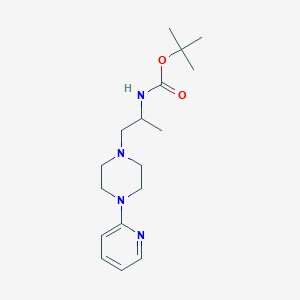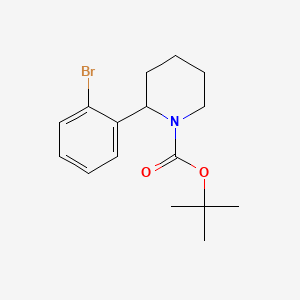
Mal-PEG4-VA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG4-VA, also known as Maleimide-PEG4-Vinyl Acetate, is a noncleavable antibody-drug conjugate linker. It features a maleimide group and is utilized in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it serves as a linker between an antibody and a cytotoxic drug, ensuring the drug is delivered specifically to cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VA involves the reaction of maleimide with polyethylene glycol (PEG) and vinyl acetate. The process typically includes the following steps:
Activation of PEG: PEG is activated by reacting it with a suitable activating agent, such as succinic anhydride, to introduce reactive groups.
Coupling with Maleimide: The activated PEG is then reacted with maleimide to form Mal-PEG.
Introduction of Vinyl Acetate: Finally, vinyl acetate is introduced to the Mal-PEG to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Continuous Coupling Process: The activated PEG is continuously reacted with maleimide in a controlled environment to ensure consistency.
Final Product Formation: Vinyl acetate is introduced in a controlled manner to form the final product, this compound.
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-VA undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins, forming stable thioether bonds.
Addition Reactions: The vinyl acetate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the vinyl acetate group.
Major Products Formed
The major products formed from these reactions include:
Thioether Bonds: Formed when the maleimide group reacts with thiol groups.
Addition Products: Formed when the vinyl acetate group reacts with nucleophiles.
Aplicaciones Científicas De Investigación
Mal-PEG4-VA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of drug delivery systems and medical devices
Mecanismo De Acción
Mal-PEG4-VA exerts its effects through its functional groups:
Maleimide Group: Reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is crucial in the formation of antibody-drug conjugates.
Vinyl Acetate Group: Participates in addition reactions with nucleophiles, enhancing the compound’s versatility in various applications
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG4-Val-Cit-PAB-PNP: A cleavable ADC linker that can be cleaved by Cathepsin B.
Mal-PEG4-VA-PBD: A drug-linker conjugate for ADCs, consisting of the antitumor antibiotic Pyrrolobenzodiazepine linked via this compound.
Uniqueness
This compound is unique due to its noncleavable nature, which provides stability to the antibody-drug conjugates. This stability ensures that the cytotoxic drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .
Propiedades
Fórmula molecular |
C26H42N4O11 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37)/t19-,24-/m0/s1 |
Clave InChI |
JQKQDAYKTXEJOZ-CYFREDJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)

![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)


![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)

![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)


